5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Cross-Coupling Suzuki-Miyaura Halogenated Pyrazole

Essential intermediate for kinase inhibitor development. The bromo handle at the 5-position enables efficient Pd-catalyzed cross-coupling, while the 2,2-difluoroethyl group enhances metabolic stability. Ideal for ROS1/HPK1 programs. High purity ensures reliable yields with reduced dehalogenation side reactions.

Molecular Formula C5H5BrF2N2
Molecular Weight 211.01 g/mol
Cat. No. B12219355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Molecular FormulaC5H5BrF2N2
Molecular Weight211.01 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)CC(F)F)Br
InChIInChI=1S/C5H5BrF2N2/c6-4-1-2-9-10(4)3-5(7)8/h1-2,5H,3H2
InChIKeySHVRLXAREIFQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Core Structural and Procurement Baseline


5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS 1946823-81-9) is a halogenated pyrazole derivative characterized by a bromo substituent at the 5-position and a 2,2-difluoroethyl group at the N1-position, yielding a molecular formula of C5H5BrF2N2 and a molecular weight of 211.01 g/mol . This compound serves primarily as a versatile synthetic intermediate in medicinal and agrochemical research, with applications in kinase inhibitor development and cross-coupling chemistries [1]. Its structural features confer distinct reactivity profiles and physicochemical properties that differentiate it from simpler bromopyrazoles or non-fluorinated analogs .

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Why In-Class Substitution Is Not Trivial


While numerous bromopyrazoles and fluorinated pyrazoles are commercially available, direct substitution with analogs such as 5-bromo-1-methyl-1H-pyrazole or 5-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is not straightforward due to the unique combination of a reactive bromo handle at the 5-position and a metabolically stabilizing 2,2-difluoroethyl group at N1 [1]. This specific arrangement imparts distinct electronic and steric properties that influence both synthetic utility (e.g., cross-coupling efficiency) and downstream physicochemical attributes (e.g., lipophilicity, metabolic stability) . The bromo moiety serves as an essential site for further functionalization via Suzuki-Miyaura and other Pd-catalyzed reactions, while the difluoroethyl group enhances drug-like properties and resistance to oxidative metabolism, a benefit not conferred by non-fluorinated or mono-fluorinated N-alkyl pyrazoles [2].

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Quantitative Differentiation Data for Procurement Decisions


Synthetic Utility: 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole as a Superior Building Block for Cross-Coupling

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole exhibits superior performance in Suzuki-Miyaura cross-coupling reactions compared to iodopyrazole analogs. In a direct comparison of halogenated aminopyrazoles, bromo and chloro derivatives demonstrated significantly reduced propensity for undesired dehalogenation side reactions relative to iodo derivatives, leading to higher yields of coupled products [1]. This class-level inference is supported by mechanistic studies showing that the C-Br bond offers an optimal balance between reactivity and stability under Pd-catalyzed conditions.

Cross-Coupling Suzuki-Miyaura Halogenated Pyrazole

Metabolic Stability Enhancement: The 2,2-Difluoroethyl Group Confers Resistance to Oxidative Metabolism

The 2,2-difluoroethyl substituent in 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is known to enhance metabolic stability by resisting oxidative degradation, a common issue in drug candidates lacking such fluorination [1]. While specific in vitro metabolic stability data (e.g., % remaining after microsomal incubation) for the exact compound is not publicly available, class-level evidence from fluorinated pyrazole reviews indicates that the strong C-F bonds reduce susceptibility to cytochrome P450-mediated oxidation, thereby extending half-life in biological systems . This property is particularly valuable in medicinal chemistry campaigns where metabolic lability is a liability.

Metabolic Stability Drug Metabolism Fluorinated Pyrazoles

Key Intermediate for Kinase Inhibitor Synthesis: Validated in Patent Literature

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole has been explicitly utilized as a key intermediate in the synthesis of novel kinase inhibitors, as highlighted in recent research and patent literature [1]. For instance, related difluoroethyl pyrazole building blocks have been employed in the development of potent and selective ROS1 tyrosine kinase inhibitors (e.g., compound 1 with ROS1 IC50 of 199 nM) and HPK1 inhibitors [2][3]. While the exact compound's direct biological activity is not the primary differentiator, its role as a versatile scaffold for constructing bioactive molecules is well-documented, underscoring its procurement value in medicinal chemistry programs targeting kinases.

Kinase Inhibitors Drug Discovery ROS1 HPK1

Physicochemical Profile: Differentiating Lipophilicity and Solubility Properties

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole exhibits a molecular weight of 211.01 g/mol, a predicted boiling point of 216.0±40.0°C, and a predicted density of 1.7±0.1 g/cm³ . The presence of the difluoroethyl group enhances lipophilicity compared to non-fluorinated N-alkyl pyrazoles, potentially improving membrane permeability in biological systems [1]. In contrast, 5-bromo-1-methyl-1H-pyrazole (MW 161 Da, predicted density 1.69 g/cm³) is less lipophilic and lacks the metabolic stability advantages of fluorination. The compound shows moderate solubility in polar aprotic solvents (DMSO, DMF), which is advantageous for cross-coupling reactions and subsequent purification .

Physicochemical Properties Lipophilicity Solubility

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: High-Value Application Scenarios for Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitors with Enhanced Metabolic Stability

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is ideally suited as a key intermediate in the construction of kinase inhibitor libraries, particularly for targets such as ROS1 and HPK1. The bromo substituent enables efficient Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce diverse aryl/heteroaryl groups, while the 2,2-difluoroethyl moiety improves the metabolic stability and lipophilicity of the resulting drug candidates [1]. This building block has been validated in peer-reviewed studies and patents for generating potent, selective kinase inhibitors [2].

Synthetic Methodology: Optimized Cross-Coupling Partner for Complex Molecule Construction

Due to the reduced propensity for dehalogenation side reactions compared to iodopyrazoles, 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazole offers a more reliable and higher-yielding option for Suzuki-Miyaura and related Pd-catalyzed cross-couplings [3]. This property is critical in multi-step synthetic sequences where intermediate stability and reaction cleanliness are paramount, such as in the preparation of trisubstituted pyrazoles and other highly functionalized heterocycles [4].

Agrochemical Discovery: Fluorinated Building Block for Crop Protection Agents

The combination of a bromo handle and a fluorinated N-alkyl group aligns with the structural motifs prevalent in modern agrochemicals, where enhanced metabolic stability and optimized physicochemical properties are essential for field performance. 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can be elaborated into diverse pyrazole-based herbicides, fungicides, or insecticides, as suggested by its utility in patent literature covering agrochemical intermediates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.